molecular formula C16H17ClN2O2S B5804168 1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea

1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B5804168
M. Wt: 336.8 g/mol
InChI Key: LNXPSLWEXXLCMI-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 2-chlorobenzyl isothiocyanate with 3,5-dimethoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Synthetic Route:

    Starting Materials: 2-chlorobenzyl isothiocyanate and 3,5-dimethoxyaniline.

    Reaction Conditions: Reflux in dichloromethane or ethanol.

    Purification: Recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea has several applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: It is explored for its use as a pesticide or herbicide, given its ability to interfere with the metabolic pathways of pests and weeds.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2-Chlorobenzyl)-3-phenylthiourea: Similar in structure but lacks the methoxy groups, which may affect its reactivity and applications.

    1-(2-Methylbenzyl)-3-(3,5-dimethoxyphenyl)thiourea: Similar in structure but has a methyl group instead of a chlorine atom, which may influence its chemical properties and biological activity.

Uniqueness: The presence of both the 2-chlorobenzyl and 3,5-dimethoxyphenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-20-13-7-12(8-14(9-13)21-2)19-16(22)18-10-11-5-3-4-6-15(11)17/h3-9H,10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXPSLWEXXLCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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